molecular formula C11H22N2O B8404780 1-Methyl-3,3-diethyl-5,5-dimethyl-piperazin-2-on

1-Methyl-3,3-diethyl-5,5-dimethyl-piperazin-2-on

Cat. No. B8404780
M. Wt: 198.31 g/mol
InChI Key: PGNDDDQJWNFHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06664353B2

Procedure details

In analogy to Example B21, 1,1-Dimethyl-2-methylaminoethylamin (prepared according M. Senkus, J. Am. Chem. Soc. 68,10 (1946)), diethylketon, chloroform and NaOH are reacted to give the title compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:7])([CH3:6])[CH2:3][NH:4][CH3:5].[CH2:8]([C:10]([CH2:12][CH3:13])=O)[CH3:9].[OH-:14].[Na+].[CH:16](Cl)(Cl)Cl>>[CH3:5][N:4]1[CH2:3][C:2]([CH3:6])([CH3:1])[NH:7][C:10]([CH2:12][CH3:13])([CH2:8][CH3:9])[C:16]1=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CNC)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(NC(C1)(C)C)(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.